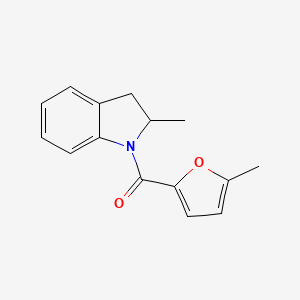
N-(3-acetylphenyl)-4-(2-chlorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(3-acetylphenyl)-4-(2-chlorophenyl)-1-piperazinecarboxamide, commonly known as ML218, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. ML218 is a piperazine-based compound that has been synthesized through various methods and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
ML218 acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which increases the binding affinity of the receptor for its endogenous ligand, acetylcholine. This results in an increase in the release of dopamine in the brain, which is believed to play a role in the regulation of mood and behavior. ML218 also enhances the activity of the GABA-A receptor, which increases the inhibitory neurotransmission in the brain, leading to a reduction in anxiety and stress.
Biochemical and Physiological Effects:
ML218 has been shown to exhibit a range of biochemical and physiological effects, including an increase in dopamine release in the brain, an enhancement of GABA-A receptor activity, and a reduction in anxiety and stress. ML218 has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ML218 has several advantages for lab experiments, including its small molecular weight, high purity, and stability. ML218 is also relatively easy to synthesize, making it readily available for research purposes. However, ML218 has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research of ML218, including the development of more potent and selective compounds, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its mechanism of action and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of ML218 in humans, as well as its potential for drug interactions. Overall, the research of ML218 has the potential to lead to the development of novel treatments for neurological disorders, as well as a better understanding of the underlying mechanisms of these disorders.
Aplicaciones Científicas De Investigación
ML218 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. ML218 has been shown to act as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which is involved in the regulation of dopamine release in the brain. ML218 has also been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and stress. These findings suggest that ML218 may have potential as a novel treatment for neurological disorders.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-(2-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(24)15-5-4-6-16(13-15)21-19(25)23-11-9-22(10-12-23)18-8-3-2-7-17(18)20/h2-8,13H,9-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXHVGLBBCOUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184928.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184930.png)


![3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4184956.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184959.png)
![2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4184974.png)


![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)
![3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4185015.png)

![N-benzyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4185033.png)